2,6,7-Trichlorodibenzofuran
Overview
Description
2,6,7-Trichlorodibenzofuran is a polychlorinated dibenzofuran, a family of organic compounds characterized by the replacement of hydrogen atoms in the dibenzofuran structure with chlorine atoms. These compounds are known for their persistence in the environment and potential toxicological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6,7-Trichlorodibenzofuran can be synthesized through various methods, including the chlorination of dibenzofuranThe reaction typically requires a chlorinating agent such as chlorine gas or a chlorine-containing compound, and the reaction is carried out at elevated temperatures to facilitate the substitution of hydrogen atoms with chlorine .
Industrial Production Methods: Industrial production of this compound often involves the pyrolysis or incineration of chlorine-containing products, such as polyvinyl chloride (PVC) or polychlorinated biphenyls (PCBs), at temperatures below 1200°C. This process can also occur in the presence of chlorine donors, leading to the formation of polychlorinated dibenzofurans .
Chemical Reactions Analysis
Types of Reactions: 2,6,7-Trichlorodibenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form chlorinated dibenzofuran derivatives.
Reduction: Reduction reactions can lead to the removal of chlorine atoms, resulting in less chlorinated dibenzofurans.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like sodium hydroxide and potassium hydroxide are employed under basic conditions.
Major Products Formed: The major products formed from these reactions include various chlorinated and dechlorinated dibenzofuran derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,6,7-Trichlorodibenzofuran has several scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior and transformation of polychlorinated dibenzofurans in the environment.
Biology: Research on its toxicological effects helps understand the impact of polychlorinated dibenzofurans on biological systems.
Medicine: Studies on its interaction with biological receptors contribute to the development of therapeutic agents and the assessment of environmental health risks.
Industry: It is used in the development of analytical methods for detecting and quantifying polychlorinated dibenzofurans in environmental samples
Mechanism of Action
The mechanism of action of 2,6,7-Trichlorodibenzofuran involves its interaction with the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. Upon binding to AhR, the compound activates the receptor, leading to the transcription of genes involved in xenobiotic metabolism. This interaction can result in various biological effects, including the induction of detoxifying enzymes and modulation of immune responses .
Comparison with Similar Compounds
- 2,3,7,8-Tetrachlorodibenzofuran
- 2,4,8-Trichlorodibenzofuran
- 2,3,4,7,8-Pentachlorodibenzofuran
Comparison: 2,6,7-Trichlorodibenzofuran is unique in its specific pattern of chlorine substitution, which influences its chemical reactivity and toxicological properties. Compared to other polychlorinated dibenzofurans, it may exhibit different environmental persistence and biological effects due to the distinct positions of chlorine atoms on the dibenzofuran structure .
Properties
IUPAC Name |
2,6,7-trichlorodibenzofuran | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl3O/c13-6-1-4-10-8(5-6)7-2-3-9(14)11(15)12(7)16-10/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTZWNIQGGIJHJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C3=C(O2)C(=C(C=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70232558 | |
Record name | 2,6,7-Trichlorodibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70232558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83704-45-4 | |
Record name | 2,6,7-Trichlorodibenzofuran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083704454 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6,7-Trichlorodibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70232558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6,7-TRICHLORODIBENZOFURAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EY831QW1U5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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